molecular formula C20H20BrNO2 B1662178 YS-49 CAS No. 132836-42-1

YS-49

Cat. No.: B1662178
CAS No.: 132836-42-1
M. Wt: 386.3 g/mol
InChI Key: JXFRKNGQHAAJKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

YS-49 is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

YS-49 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives can be used for further research and development in medicinal chemistry .

Biological Activity

YS-49, a novel isoquinoline compound, has garnered attention for its significant biological activities, particularly in modulating various cellular signaling pathways. This compound is primarily recognized for its role as an activator of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is critical for cell survival, proliferation, and metabolism. Research indicates that this compound has potential therapeutic applications in neurodegenerative diseases and cancers due to its neuroprotective and anti-apoptotic properties.

This compound activates the PI3K/Akt signaling pathway, enhancing cell survival and proliferation across various cell types. It also reduces the activation of RhoA and phosphatase and tensin homolog (PTEN), both of which are involved in numerous cellular functions and pathologies, including cancer progression and neurodegenerative diseases .

Key Findings

  • Cell Proliferation : this compound significantly enhances cell proliferation in vascular smooth muscle cells (VSMCs) by inducing heme oxygenase-1 (HO-1) gene activity. This induction occurs in a dose- and time-dependent manner, leading to reduced Angiotensin II (Ang II)-stimulated VSMC proliferation .
  • Oxidative Stress Reduction : The compound exhibits protective effects against oxidative stress by inhibiting reactive oxygen species (ROS) production and preventing JNK phosphorylation, which is often activated under stress conditions .
  • Thrombus Formation : In experimental models, this compound has demonstrated potent inhibitory effects on thromboxane A2 (TXA2) formation and platelet aggregation, suggesting its potential use in managing thrombotic conditions .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
This compoundPI3K/Akt pathway activatorEnhances survival; reduces RhoA activation
LY294002PI3K inhibitorDirectly inhibits PI3K; contrasts with this compound's action
Akt Inhibitor XProtein kinase B inhibitorInhibits PKB activity; does not activate upstream pathways
WortmanninPI3K inhibitorPotent PI3K inhibitor; lacks activation properties

This compound's unique ability to activate the PI3K/Akt pathway distinguishes it from other compounds that primarily inhibit these pathways, potentially leading to different therapeutic outcomes .

Neuroprotective Effects

In studies examining the neuroprotective potential of this compound, it was found that treatment with this compound significantly reduced apoptosis in neuronal cells subjected to oxidative stress. This effect was attributed to the activation of the PI3K/Akt pathway, which promotes cell survival mechanisms.

Vascular Disease Applications

Research investigating the effects of this compound on vascular smooth muscle cells revealed that it effectively inhibited Ang II-induced proliferation and ROS production. The IC50 value for this compound's inhibition of TXA2 production was determined to be 3.3 µM, showcasing its potency compared to other compounds like higenamine (IC50: 140 µM) . These findings suggest that this compound could be a promising candidate for treating vascular diseases such as hypertension and atherosclerosis.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRKNGQHAAJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437347
Record name YS-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132836-42-1, 132836-11-4
Record name YS-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YS-49
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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